molecular formula C12H13N3O3 B2427792 methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate CAS No. 929972-09-8

methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate

Cat. No.: B2427792
CAS No.: 929972-09-8
M. Wt: 247.254
InChI Key: RGWUXRWFVZUABA-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or gold, and may involve cyclization reactions to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a triazine ring with a butanoate ester group makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUXRWFVZUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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